4-(3-Bromobenzyl)piperidin-4-ol
Description
4-(3-Bromobenzyl)piperidin-4-ol (IUPAC: 1-[(3-bromophenyl)methyl]piperidin-4-ol) is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 3-bromobenzyl substituent attached to the nitrogen atom (N1) . Its molecular formula is C₁₂H₁₆BrNO (MW: 270.17 g/mol), with a CAS registry number of 184921-06-0 . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of small-molecule drugs targeting neurological and metabolic disorders .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 |
InChI Key |
AUHJOXDMSQXVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidin-4-ol Core
The 4-hydroxypiperidine moiety is commonly accessed via protection strategies and functional group transformations starting from 4-hydroxymethylpiperidine or 4-hydroxypiperidine itself. For example, Boc-protection of 4-hydroxymethylpiperidine under basic conditions yields a protected intermediate that can be further activated for substitution reactions (e.g., conversion to tosylate or mesylate) allowing nucleophilic substitution with aromatic phenols or benzyl derivatives.
Representative Synthetic Route (Literature-Based)
Alternative Approaches
- Direct alkylation of piperidin-4-ol with 3-bromobenzyl halides under basic conditions.
- Synthesis of 1-(3-bromophenyl)piperidine via nucleophilic aromatic substitution or palladium-catalyzed coupling, followed by hydroxylation at the 4-position.
- Spectroscopic characterization of intermediates and final compounds typically includes ^1H NMR, ^13C NMR, and mass spectrometry. For example, ^1H NMR spectra of piperidine derivatives show characteristic signals for piperidine ring protons (δ 1.0–5.0 ppm), aromatic protons (δ 7.0–8.0 ppm), and benzylic methylene protons adjacent to nitrogen (δ ~3.0–4.0 ppm).
- Purity and yield optimization have been reported with yields exceeding 80% for key steps such as N-alkylation and bromination.
- Use of phase transfer catalysts and controlled temperature conditions (e.g., 15–40 °C for bromination) improves selectivity and yield.
- The synthetic methods avoid formation of isomeric impurities, confirmed by GC and HPLC analysis.
- The synthetic strategies and characterization data are drawn from peer-reviewed articles focusing on piperidine derivatives and their pharmacological evaluations.
- Patent literature provides industrially scalable methods for synthesizing bromophenylpiperidine intermediates relevant to the target compound.
- The methods exclude unreliable commercial chemical vendor websites and focus on authoritative academic and patent sources.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromobenzyl)piperidin-4-one.
Reduction: Formation of 4-(3-Benzyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromobenzyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzyl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound is known to interact with receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Piperidin-4-ol derivatives are distinguished by substituents on the nitrogen (N1) or the 4-position carbon (C4). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Yield and Purity :
- 4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol (a related analog) was synthesized with 94.75% purity and 130 g yield using HPLC-monitored reactions .
This compound
4-(4-Chlorophenyl)piperidin-4-ol
- Applications : Key intermediate for haloperidol (antipsychotic) and loperamide (antidiarrheal). Its 4-chlorophenyl group enhances µ-opioid receptor (MOR) binding .
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
4-{[(3,4-Dimethylphenyl)amino]methyl}-piperidin-4-ol
- Structural Uniqueness: The dimethylphenylamino group may enhance selectivity for serotonin or dopamine receptors, though specific data are lacking .
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR reveals distinct signals for the piperidine ring (δ 1.5–2.5 ppm), hydroxyl proton (δ 4.5–5.0 ppm), and bromobenzyl aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms quaternary carbons and bromine-induced deshielding .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ at m/z 300.06) validates molecular formula (C₁₂H₁₅BrNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) under gradient elution (acetonitrile/water + 0.1% TFA) .
How does this compound interact with serotonin receptors, and what experimental models validate its pharmacological activity?
Advanced Research Focus
In vitro assays using transfected HEK293T cells expressing 5-HT1A/1F receptors demonstrate receptor binding. Radioligand displacement assays (³H-LSD) show Ki values in the nanomolar range (e.g., 11 nM for 5-HT1F), indicating high affinity . Functional cAMP GloSensor assays confirm antagonism, with 5-HT1F inhibition reducing cAMP production by >50% at 100 nM . In vivo models (e.g., NSG mice with human islet transplants) evaluate glucose tolerance improvements, though off-target effects (e.g., 5-HT2B binding) require careful interpretation .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies in receptor binding or efficacy often arise from structural analogs. For instance:
- Substituent Position : 3-bromobenzyl vs. 4-bromophenyl groups alter steric hindrance, affecting 5-HT1F vs. DAT selectivity .
- Functional Groups : Hydroxyl vs. ketone groups (e.g., piperidin-4-ol vs. piperidin-4-one) modulate hydrogen-bonding interactions, altering target engagement .
Dose-response profiling across multiple assays (e.g., radioligand binding, cAMP inhibition) and species-specific receptor isoforms can clarify mechanisms .
What strategies optimize the structure-activity relationship (SAR) of this compound for CNS drug discovery?
Advanced Research Focus
Key SAR insights include:
- Bromine Placement : 3-bromo substitution on the benzyl group enhances blood-brain barrier penetration compared to 4-bromo analogs .
- Piperidine Modifications : N-alkylation (e.g., benzyl vs. methyl groups) impacts metabolic stability and receptor off-target rates .
Parallel synthesis of analogs (e.g., fluorobenzyl or chlorobenzyl variants) followed by virtual screening (MOE, Schrödinger) identifies high-affinity candidates .
How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?
Q. Basic Research Focus
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield without HPLC .
- Catalyst Recycling : Immobilized Rh or Pd catalysts reduce metal contamination and costs in hydrogenation steps .
- Process Analytics : In-line FTIR monitors reaction progress, while DoE (Design of Experiments) optimizes parameters (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
